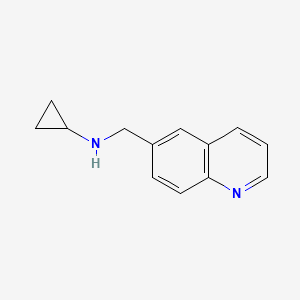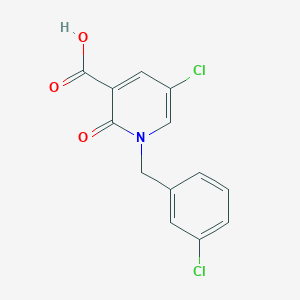
1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization of Urea Derivatives
Urea, thiourea, and 1,2,4-oxadiazole compounds, including derivatives like 1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea, are of significant interest due to their diverse biological activities. These compounds have shown anti-inflammatory, antiviral, analgesic, fungicidal, herbicidal, diuretic, antihelminthic, antitumor, and antimicrobial activities. Recent research has focused on synthesizing new biologically active compounds containing both 1,2,4- oxadiazole and urea/thiourea moieties. These compounds have been synthesized and characterized using various techniques like FTIR, NMR, and elemental analysis (Ölmez & Waseer, 2020).
Antimicrobial and Antituberculosis Activity
Some derivatives of 1,3,4-oxadiazoles, including those similar to the compound , have been evaluated for their antimicrobial activity against various pathogens such as Escherichia coli and Bacillus cirroflagellosus. Additionally, certain compounds have shown notable antituberculosis activity against Mycobacterium tuberculosis H37Rv strain (Laddi & Desai, 2016).
Apoptosis Induction and Anticancer Potential
Research has identified certain 1,2,4-oxadiazole derivatives as novel apoptosis inducers through cell-based high-throughput screening assays. These compounds have shown activity against several cancer cell lines, including breast and colorectal cancer. One such compound, identified through this research, showed promising in vivo activity in a tumor model and targeted TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
Synthesis under Microwave Irradiation
A convenient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, which can be related to the synthesis of this compound, has been developed using microwave irradiation. This method provides a more efficient approach compared to conventional heating (Li & Chen, 2008).
Chiral Selector in Chromatography
Compounds similar to this compound have been studied as chromatographic chiral selectors. For instance, the structure of a terguride derivative was determined to understand the chiral recognition mechanism when used as the stationary phase in liquid chromatography for separating racemic mixtures (Bachechi et al., 1998).
properties
IUPAC Name |
1-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-3-7-14-12(18)15-13-17-16-11(19-13)9-5-4-6-10(8-9)20-2/h3-6,8H,1,7H2,2H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSZQBJMJMNBHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

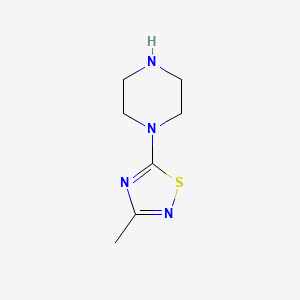
![8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558122.png)


![N-[(4-methylphenyl)methyl]-4-(thiophene-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2558127.png)
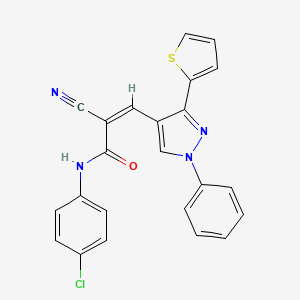
methanone](/img/structure/B2558129.png)
![(Z)-2-Cyano-3-(2,3-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2558130.png)
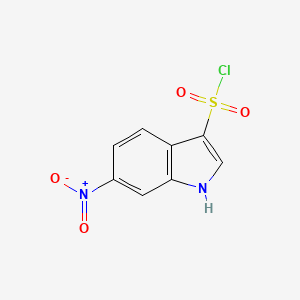
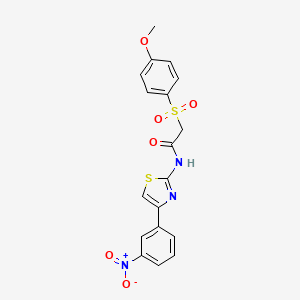

![3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2558138.png)
